
Fumaric Acid Monoethyl-d5 Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaric Acid Monoethyl-d5 Ester: is a deuterated form of fumaric acid monoethyl ester. This compound is characterized by the presence of five deuterium atoms, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The compound has the molecular formula C6H3D5O4 and is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fumaric Acid Monoethyl-d5 Ester typically involves the esterification of fumaric acid with ethanol-d5. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
Fumaric Acid+Ethanol-d5→Fumaric Acid Monoethyl-d5 Ester+Water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous distillation units to ensure the efficient separation of the ester from the reaction mixture. The purity of the final product is typically ensured through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fumaric acid.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Fumaric acid monoethyl alcohol.
Substitution: Various substituted fumaric acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fumaric Acid Monoethyl-d5 Ester is widely used in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features. It is also used as a reference standard in various analytical techniques.
Biology: In biological research, the compound is used to study metabolic pathways involving fumaric acid and its derivatives. It serves as a tracer in metabolic studies due to its deuterium labeling.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other chemical intermediates. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of Fumaric Acid Monoethyl-d5 Ester involves its interaction with various molecular targets and pathways. The compound is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress. By activating Nrf2, the compound induces the expression of antioxidant response genes, thereby providing protection against oxidative damage. Additionally, the compound can interact with hydroxycarboxylic acid receptor 2 (HCAR2), which is involved in anti-inflammatory responses.
Comparison with Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl Fumarate: Similar to Fumaric Acid Monoethyl-d5 Ester but without deuterium atoms.
Diethyl Fumarate: An ester with two ethyl groups, used in various chemical syntheses.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific investigations.
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)but-2-enoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/i1D3,2D2 |
InChI Key |
XLYMOEINVGRTEX-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=CC(=O)O |
Canonical SMILES |
CCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



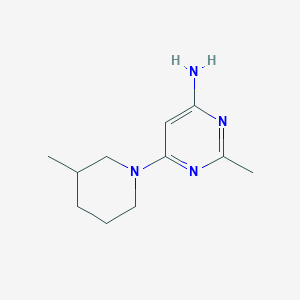
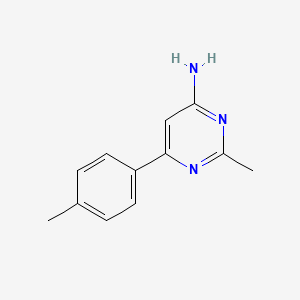
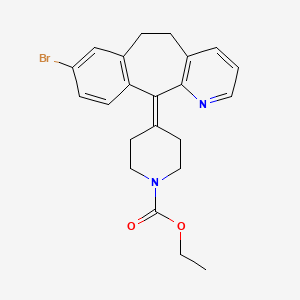

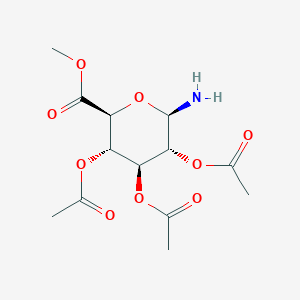
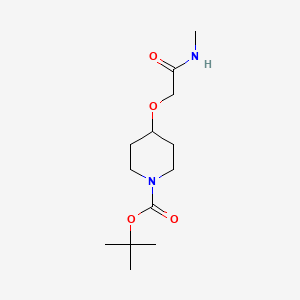
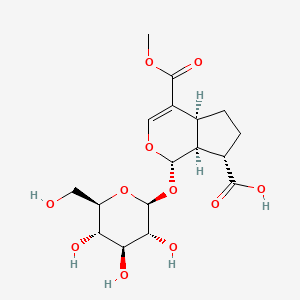
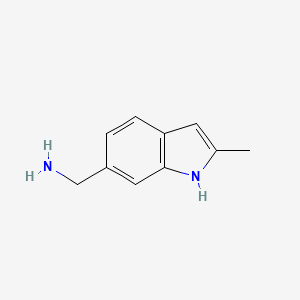

![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
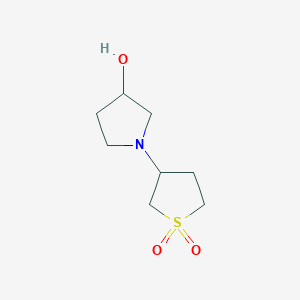
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
